molecular formula C12H13N3 B13250435 N,5-dimethyl-2-phenylpyrimidin-4-amine

N,5-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B13250435
M. Wt: 199.25 g/mol
InChI Key: BHOXRHVSCHBMBQ-UHFFFAOYSA-N
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Description

N,5-dimethyl-2-phenylpyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-2-phenylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylpyrimidine-4-amine with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: N,5-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,5-dimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2,5-dimethylpyrimidin-4-amine
  • N,5-dimethyl-2-phenylpyrimidin-4-amine derivatives

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N,5-dimethyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3/c1-9-8-14-12(15-11(9)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15)

InChI Key

BHOXRHVSCHBMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)C2=CC=CC=C2

Origin of Product

United States

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